1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a benzotriazole moiety, a piperidine ring, and a carboxylic acid group. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by sulfonation to introduce the sulfonyl group . The piperidine ring is then introduced through a nucleophilic substitution reaction, and the carboxylic acid group is added via carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or halides .
Scientific Research Applications
1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers
Mechanism of Action
The mechanism of action of 1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound may inhibit enzyme function or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Known for their UV-absorbing properties and used as UV stabilizers.
1-(Methylsulfonyl)-1H-benzotriazole: Commonly used as an activating agent for carboxylic acids.
Uniqueness
1-[(1-sec-butyl-1H-1,2,3-benzotriazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of a benzotriazole moiety with a piperidine ring and a carboxylic acid group.
Properties
IUPAC Name |
1-(1-butan-2-ylbenzotriazol-5-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-3-11(2)20-15-5-4-13(10-14(15)17-18-20)25(23,24)19-8-6-12(7-9-19)16(21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFGQMRRNCTOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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